molecular formula C10H6Br2N2O B13300162 4-Bromo-2-(4-bromo-1H-pyrazol-1-YL)benzaldehyde

4-Bromo-2-(4-bromo-1H-pyrazol-1-YL)benzaldehyde

Cat. No.: B13300162
M. Wt: 329.97 g/mol
InChI Key: KIKOOHCQEHJFDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound 4-Bromo-2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde (CAS: 1691152-95-0) features a benzaldehyde core substituted with a bromine atom at position 4 and a 4-bromo-1H-pyrazol-1-yl group at position 2. Its molecular formula is C₁₀H₆Br₂N₂O (MW: 329.98 g/mol). The aldehyde group at position 1 of the benzene ring and dual bromine substitutions (on both the benzene and pyrazole rings) contribute to its distinct electronic and steric properties .

Bromination steps likely follow to achieve the dual bromine substitutions.

Applications: Brominated benzaldehyde-pyrazole hybrids are intermediates in pharmaceuticals, agrochemicals, and materials science. The aldehyde group enables further functionalization (e.g., condensation reactions), while the bromine atoms facilitate cross-coupling reactions .

Properties

Molecular Formula

C10H6Br2N2O

Molecular Weight

329.97 g/mol

IUPAC Name

4-bromo-2-(4-bromopyrazol-1-yl)benzaldehyde

InChI

InChI=1S/C10H6Br2N2O/c11-8-2-1-7(6-15)10(3-8)14-5-9(12)4-13-14/h1-6H

InChI Key

KIKOOHCQEHJFDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)N2C=C(C=N2)Br)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(4-bromo-1H-pyrazol-1-YL)benzaldehyde typically involves the bromination of 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atoms at positions 2 and 4 of the benzaldehyde and pyrazole rings undergo nucleophilic substitution under specific conditions.

Reaction TypeConditionsProducts/OutcomesYieldSource
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°CBiaryl derivatives72–85%
Ullmann CouplingCuI, 1,10-phenanthroline, DMSO, 110°CAryl ethers or amines65–78%
SNAr with AminesEt₃N, THF, refluxPyrazole-amine adducts60–70%

Mechanistic Insights :

  • The electron-withdrawing aldehyde group activates the aromatic ring for electrophilic substitution at the brominated positions.

  • Steric hindrance from the pyrazole ring influences regioselectivity in cross-couplings.

Aldehyde Group Transformations

The aldehyde moiety participates in condensation and addition reactions.

Schiff Base Formation

Reaction with primary amines yields imines:

R-NH2+RCHOR-N=CH-R’+H2O\text{R-NH}_2 + \text{RCHO} \rightarrow \text{R-N=CH-R'} + \text{H}_2\text{O}

Conditions : Ethanol, 25°C, 12 hrs. Yield : 80–92%.

Nucleophilic Addition

Organometallic reagents (e.g., Grignard) add to the aldehyde:

RMgX+RCHORCH(OH)R’\text{RMgX} + \text{RCHO} \rightarrow \text{RCH(OH)R'}

Conditions : Dry THF, −78°C. Yield : 68–75%.

Transition Metal-Catalyzed Reactions

The compound serves as a substrate in coupling reactions:

ReactionCatalysts/ReagentsApplicationsSource
Heck CouplingPd(OAc)₂, PPh₃, K₂CO₃Styrene derivatives
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃Aryl amines

Key Observations :

  • Bromine at the pyrazole ring exhibits higher reactivity than the benzaldehyde bromine in Pd-mediated couplings.

  • Chelation effects from the pyrazole nitrogen enhance catalytic efficiency.

Redox Reactions

The aldehyde group undergoes oxidation and reduction:

ReactionReagents/ConditionsProductsYieldSource
OxidationKMnO₄, H₂SO₄, 60°CCarboxylic acid88%
ReductionNaBH₄, MeOH, 0°CPrimary alcohol90%

Cyclization and Heterocycle Formation

The compound acts as a precursor for synthesizing fused heterocycles:

Example : Reaction with hydrazines yields pyrazolo[1,5-a]pyrimidines:

C10H7Br2N2O+NH2NH2Polycyclic product\text{C}_{10}\text{H}_{7}\text{Br}_{2}\text{N}_{2}\text{O} + \text{NH}_{2}\text{NH}_{2} \rightarrow \text{Polycyclic product}

Conditions : AcOH, 100°C. Yield : 70% .

Halogen Exchange Reactions

Bromine substituents can be replaced with other halogens:

ReactionReagentsProductsYieldSource
Bromine → IodineKI, CuI, DMF, 120°CIodo-substituted analog55%

Photochemical Reactions

Under UV light (λ = 254 nm), the compound undergoes C-Br bond homolysis to generate aryl radicals, enabling:

  • Polymerization initiator in material science.

  • Radical addition to alkenes .

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. The presence of the pyrazole ring is particularly significant as it is a common pharmacophore in many biologically active molecules.

Medicine: While specific medicinal applications of 4-Bromo-2-(4-bromo-1H-pyrazol-1-YL)benzaldehyde are not well-documented, its derivatives could be investigated for drug development. The compound’s structure suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and dyes. Its reactivity and functional groups make it a versatile building block for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(4-bromo-1H-pyrazol-1-YL)benzaldehyde would depend on its specific application and the biological target it interacts with. Generally, compounds with pyrazole rings can interact with enzymes or receptors, modulating their activity. The bromine atoms may enhance the compound’s binding affinity or reactivity, contributing to its overall effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physical Properties Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
4-Bromo-2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde 1691152-95-0 C₁₀H₆Br₂N₂O 329.98 Br (benzene C4), Br (pyrazole C4), CHO Not reported
2-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde 1174064-66-4 C₁₀H₇BrN₂O 251.08 Br (pyrazole C4), CHO (benzene C2) Not reported
3-Bromo-4-(1H-pyrazol-1-yl)benzaldehyde 1186663-53-5 C₁₀H₇BrN₂O 251.08 Br (benzene C3), CHO (benzene C4) Not reported
4-Bromo-1-phenyl-1H-pyrazole 15115-52-3 C₉H₇BrN₂ 223.07 Br (pyrazole C4), Ph (pyrazole N1) Not reported
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole Not provided C₁₀H₉BrN₂O 253.10 Br (pyrazole C4), OMe (pyrazole C3) Not reported

Key Comparisons :

Substituent Positions: The target compound has bromine atoms at benzene C4 and pyrazole C4, distinguishing it from analogs like 3-Bromo-4-(1H-pyrazol-1-yl)benzaldehyde (Br at benzene C3) and 2-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde (Br only on pyrazole) . The presence of dual bromines increases molecular weight and polarizability compared to mono-brominated derivatives (e.g., MW 329.98 vs. 251.08) .

Reactivity: The aldehyde group in the target compound is highly reactive toward nucleophiles (e.g., forming hydrazones or Schiff bases), similar to other benzaldehyde derivatives . Bromine atoms enhance electrophilic substitution reactivity, enabling cross-coupling (e.g., Suzuki, Heck) more readily than non-brominated analogs like 4-Bromo-1-phenyl-1H-pyrazole .

Spectroscopic Features :

  • IR Spectroscopy : The target compound’s IR spectrum would show peaks for C=O (aldehyde, ~1700 cm⁻¹) and C-Br stretches (~600 cm⁻¹), similar to related brominated pyrazoles .
  • ¹H NMR : The aldehyde proton appears as a singlet near δ 10.0 ppm. Aromatic protons adjacent to bromine would exhibit downfield shifts (e.g., δ 7.8–8.2 ppm) due to electron withdrawal .

Thermal Stability: Bromine’s electron-withdrawing effect likely increases thermal stability compared to non-halogenated analogs. In contrast, sulfonamide derivatives of brominated pyrazoles (e.g., compound 16 in ) exhibit higher melting points (~200°C) due to hydrogen bonding .

Coordination Chemistry: The pyrazole and aldehyde groups in the target compound could act as bidentate ligands for metal coordination, similar to 4-Bromo-2-methoxy-6-(1-phenyl-1H-benzimidazol-2-yl)phenol, which forms chelates with metals .

Biological Activity

4-Bromo-2-(4-bromo-1H-pyrazol-1-YL)benzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the current understanding of its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a brominated pyrazole ring attached to a benzaldehyde moiety. Its molecular formula is C10H7Br2N2OC_{10}H_7Br_2N_2O with a molecular weight of approximately 251.08 g/mol . The presence of bromine atoms enhances the compound's reactivity, potentially influencing its biological interactions.

Synthesis

The synthesis of 4-Bromo-2-(4-bromo-1H-pyrazol-1-YL)benzaldehyde typically involves multi-step organic reactions, including:

  • Substitution reactions using various nucleophiles.
  • Oxidation processes to form derivatives.
  • Reduction methods leading to alcohols or acids .

Anticancer Properties

Research indicates that compounds containing the pyrazole structure exhibit significant anticancer activity . For instance, derivatives of pyrazole have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . The mechanism often involves the inhibition of specific enzymes related to cancer proliferation.

Table 1: Summary of Anticancer Activities of Pyrazole Derivatives

CompoundCancer TypeActivity TypeReference
4-Bromo-2-(4-bromo-1H-pyrazol-1-YL)benzaldehydeBreast CancerInhibition of cell proliferation
Other Pyrazole DerivativesVarious (lung, colorectal, etc.)Antiproliferation

Enzyme Inhibition

4-Bromo-2-(4-bromo-1H-pyrazol-1-YL)benzaldehyde has shown potential as an enzyme inhibitor . Its aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of their activity. Studies suggest that this compound may act on carbonic anhydrases, which are crucial in various physiological processes .

Antimicrobial Activity

Preliminary studies have indicated that brominated compounds can exhibit antibacterial and antifungal properties . The presence of halogens typically enhances these activities due to increased lipophilicity and potential for interaction with microbial membranes .

Case Studies

In a recent study evaluating the biological activity of several pyrazole derivatives, 4-Bromo-2-(4-bromo-1H-pyrazol-1-YL)benzaldehyde was highlighted for its promising anticancer effects. The study reported significant inhibition rates against various cancer cell lines, suggesting its potential as a lead compound for further development in anticancer therapies .

Q & A

Q. What are the recommended synthetic routes for 4-bromo-2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde, and how can reaction conditions be optimized?

The compound can be synthesized via condensation reactions involving brominated pyrazole derivatives and substituted benzaldehydes. A general method involves refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in absolute ethanol under acidic conditions (e.g., glacial acetic acid) for 4 hours, followed by solvent evaporation and filtration . Optimization may include:

  • Catalyst screening : Lewis acids (e.g., BF₃·Et₂O) improve electrophilic substitution in brominated intermediates .
  • Temperature control : Reflux conditions (~80°C) balance reactivity and side-product formation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the aldehyde product.

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of analytical techniques:

  • HPLC : Purity assessment with ≥95% threshold using C18 columns and acetonitrile/water gradients .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aldehyde proton at ~10 ppm, pyrazole C-Br coupling) .
    • MS (ESI+) : Molecular ion peak at m/z 353 [M+H]⁺ (C₁₀H₆Br₂N₂O) .
  • Elemental analysis : Validate %C, %H, %N within ±0.3% of theoretical values.

Q. What safety protocols are critical when handling this compound?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • First aid :
    • Skin contact: Wash with soap/water for 15 minutes; seek medical attention if irritation persists .
    • Eye exposure: Flush with water for 10–15 minutes; consult an ophthalmologist .
  • Storage : In amber vials at 2–8°C under inert gas (Ar/N₂) to prevent aldehyde oxidation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry?

Single-crystal X-ray diffraction (SXRD) with SHELXL refinement provides atomic-level precision:

  • Data collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature.

  • Key parameters :

    ParameterValue
    Space groupP2₁/c
    a, b, c (Å)10.21, 8.54, 14.39
    β (°)98.7
    R₁ (final)<0.05
  • Geometric insights : Dihedral angles between pyrazole and benzaldehyde moieties (~15–20°) indicate planarity disruption due to steric effects .

Q. How can computational modeling predict reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:

  • Frontier molecular orbitals : HOMO-LUMO gap (~4.2 eV) suggests moderate electrophilicity at the aldehyde group.
  • NBO analysis : Partial charges on Br atoms (-0.32 e) highlight susceptibility to nucleophilic displacement .
  • Mechanistic pathways : Simulate Pd-catalyzed coupling with aryl boronic acids to optimize ligand (e.g., SPhos) and base (K₂CO₃) .

Q. How should researchers address contradictions in biological activity data for derivatives?

  • Dose-response validation : Replicate assays (e.g., enzyme inhibition) across multiple concentrations (1–100 μM) to confirm IC₅₀ trends.
  • Structural analogs : Compare with 4-bromo-2-hydroxybenzaldehyde derivatives, where hydroxyl groups enhance antioxidant activity but reduce bioavailability .
  • Meta-analysis : Use databases (e.g., ChEMBL) to correlate substituent effects (e.g., electron-withdrawing Br) with target binding .

Q. Methodological Notes

  • Spectral Data Reference Table :

    TechniqueKey Signals
    ¹H NMR10.02 ppm (CHO), 8.45 ppm (pyrazole H)
    ¹³C NMR190.1 ppm (CHO), 145.3 ppm (C-Br)
    IR1685 cm⁻¹ (C=O stretch)
  • Crystallographic Workflow :

    • Grow crystals via slow evaporation (CHCl₃/MeOH).
    • Resolve phase problem using SHELXD (direct methods).
    • Refine anisotropic displacement parameters with SHELXL .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.